carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+)
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Overview
Description
Carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) is a complex compound that features a palladium ion coordinated with a carbanide ligand and a chlorocyclooctadiene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) typically involves the reaction of palladium salts with the appropriate ligands under controlled conditions. One common method involves the use of palladium(II) chloride and the ligands in a suitable solvent, such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coordination of the ligands to the palladium center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, which can alter the reactivity of the compound.
Reduction: The compound can be reduced to form palladium(0) species, which are often used in catalytic applications.
Substitution: Ligands coordinated to the palladium center can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride or hydrazine, and various ligands that can replace the existing ones. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions can produce palladium(0) species. Substitution reactions can result in new palladium complexes with different ligands.
Scientific Research Applications
Carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and fine chemicals.
Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as conductive polymers and nanomaterials.
Biological Studies:
Mechanism of Action
The mechanism of action of carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) involves the coordination of the palladium center with various ligands, which can influence its reactivity and interactions with other molecules. The palladium center can facilitate various chemical transformations by acting as a Lewis acid, stabilizing reaction intermediates, and providing a platform for electron transfer processes. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) include other palladium complexes with different ligands, such as:
- Palladium(II) acetate
- Palladium(II) chloride
- Palladium(II) bis(benzonitrile) dichloride
Uniqueness
What sets carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) apart from these similar compounds is its specific ligand combination, which can impart unique reactivity and selectivity in various chemical reactions. The presence of the carbanide and chlorocyclooctadiene ligands can influence the electronic properties of the palladium center, making it suitable for specific catalytic applications that other palladium complexes may not be able to achieve.
Properties
Molecular Formula |
C9H14ClPd+ |
---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
carbanide;(1E,5Z)-1-chlorocycloocta-1,5-diene;palladium(2+) |
InChI |
InChI=1S/C8H11Cl.CH3.Pd/c9-8-6-4-2-1-3-5-7-8;;/h1-2,7H,3-6H2;1H3;/q;-1;+2/b2-1-,8-7+;; |
InChI Key |
KCPSSRNPZIQNDQ-LXWICEPUSA-N |
Isomeric SMILES |
[CH3-].C/1C/C=C(\CC/C=C1)/Cl.[Pd+2] |
Canonical SMILES |
[CH3-].C1CC=C(CCC=C1)Cl.[Pd+2] |
Origin of Product |
United States |
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